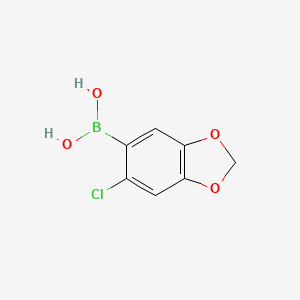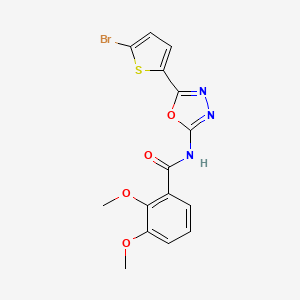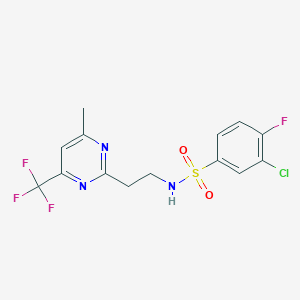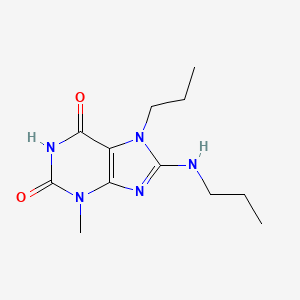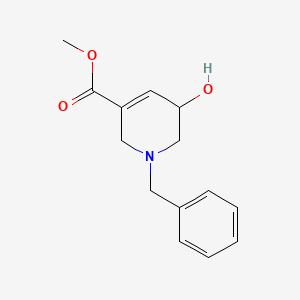
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, is a derivative of tetrahydropyridine, which is a structural motif found in various bioactive molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related tetrahydropyridine derivatives typically involves cyclization reactions and the use of starting materials such as benzaldehyde, aniline, and ethylacetoacetate. For instance, the synthesis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved by reacting these starting materials in the presence of an l (−) proline–Fe(III) complex at room temperature . Similarly, the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate.
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of tetrahydropyridine derivatives. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved by direct methods using single-crystal X-ray diffraction data . The tetrahydropyridine ring in this compound exhibits a flat boat conformation, which could be similar to the conformation of the compound of interest.
Chemical Reactions Analysis
The reactivity of tetrahydropyridine derivatives can be inferred from their interactions with other chemicals. For instance, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to give complex heterocyclic structures . This indicates that tetrahydropyridine derivatives can participate in reactions leading to the formation of new rings and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives can be characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR . The presence of intramolecular hydrogen bonds, as observed in some of the compounds, can influence the stability and solubility of these molecules . The acid dissociation constants of these compounds are also important for understanding their behavior in different pH environments, which was determined for some derivatives .
科学的研究の応用
Synthesis and Chemical Properties
- Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a derivative of tetrahydropyridine-3-carboxylic acid, which has shown various biological activities. Its synthesis involves phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition of 2,4-dienylamines, highlighting its significance in organic synthesis and potential biological applications (Kim, Kim, Moon, & Kim, 2016).
Antiviral Properties
- A series of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are closely related to the compound , have been synthesized as potential antiviral compounds. This points to the potential antiviral applications of similar compounds in the family (Grishina, Borisenko, Veselov, & Petrenko, 2005).
Proline Mimics and Crystal Structures
- Methyl (2R)-(1-benzoyl-2-benzyl-1,2,3,6-tetrahydropyridin-2-yl)carboxylate, a compound similar to the one , has been studied for its proline mimicking properties and crystal structures. This research contributes to understanding the structural and chemical properties of tetrahydropyridine derivatives (Gardiner & Abell, 2004).
Functionalized Tetrahydropyridines
- The synthesis of highly functionalized tetrahydropyridines, including derivatives similar to methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, has been achieved. This showcases the chemical versatility and potential application in developing novel molecules with specific properties (Zhu, Lan, & Kwon, 2003).
Potential as Anti-inflammatory Agents
- Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the compound in focus, indicates potential anti-inflammatory applications. This suggests that similar structures could be explored for their anti-inflammatory properties (Moloney, 2001).
Crystallography and Stereochemistry
- The crystal structure and stereochemistry of various tetrahydropyridine derivatives, including ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provide valuable insights into the physical and chemical characteristics of these compounds, which is essential for understanding their potential applications (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H303 and H320, which indicate that it may be harmful if swallowed and causes eye irritation, respectively . The precautionary statements are P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
特性
IUPAC Name |
methyl 1-benzyl-3-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-7,13,16H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDTUIMTHYQYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
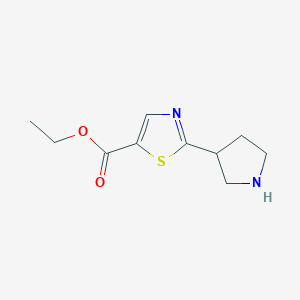
![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

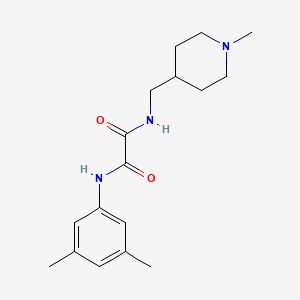
![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
